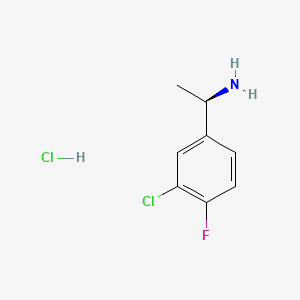

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

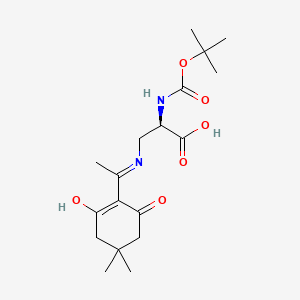

“®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride” is a compound that contains a chiral center at the carbon atom of the ethanamine group, indicating that it has two enantiomers: R and S. The presence of the hydrochloride group suggests that this compound is a salt of its corresponding amine, which could affect its solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, an ethanamine group, and a hydrochloride group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride group would likely make the compound soluble in water, while the phenyl ring could contribute to its lipophilicity .Applications De Recherche Scientifique

Fluorescent Chemosensors

Fluorinated compounds like 4-Methyl-2,6-diformylphenol (DFP) have been critical in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds demonstrate high selectivity and sensitivity, highlighting the potential utility of fluorinated compounds in sensor technology and analytical chemistry (P. Roy, 2021).

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including reactions such as trifluoromethylation, is crucial for introducing fluorine-containing functionalities into molecules, significantly impacting their physical, chemical, and biological properties. The development of environment-friendly fluoroalkylation methods has broad implications for pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of fluorinated compounds in green chemistry (Hai‐Xia Song et al., 2018).

Toxicity and Safety of Fluorophores

Investigations into the toxicity of fluorophores used in molecular imaging reveal the dual nature of fluorinated compounds, balancing between utility in real-time cancer detection and potential toxicological risks. These studies emphasize the need for careful evaluation and risk assessment in the clinical application of fluorinated imaging agents (Raphael E. Alford et al., 2009).

Synthesis of Fluorinated Compounds

Research on the synthesis of specific fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the challenges and innovations in fluorine chemistry. The development of practical, large-scale synthesis methods for such compounds is essential for their application in pharmaceuticals and other industries (Yanan Qiu et al., 2009).

Environmental and Health Impact

The study of DDT and DDE, chlorinated compounds, provides insights into the environmental and health impacts of halogenated organic compounds, including those with fluorine. These studies highlight the complex interactions between such compounds and biological systems, informing regulatory and safety considerations (M. Burgos-Aceves et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZRFOSIIFHDFS-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693623 |

Source

|

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | |

CAS RN |

1257106-65-2 |

Source

|

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)

![(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester](/img/no-structure.png)